Home > Products > Screening Compounds P129838 > 4-{5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine
4-{5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine -

4-{5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine

Catalog Number: EVT-4110515
CAS Number:
Molecular Formula: C22H26N4O4
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 is a novel compound synthesized to investigate its potential as a 5-hydroxytryptamine (5-HT)1A receptor antagonist. Studies revealed its high affinity for the 5-HT1A receptor and its ability to antagonize 5-HT1A receptor-mediated effects. Furthermore, it exhibited favorable effects on bladder function without significant central nervous system side effects at therapeutically relevant doses [, ].

Relevance: Both Rec 15/3079 and 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine share a common structural motif: a piperazine ring substituted with an aromatic ring at the 4-position. Additionally, both compounds feature a nitrophenyl group, although their attachments and substitutions differ. The presence of these shared structural elements suggests potential similarities in their pharmacological profiles, particularly regarding 5-HT receptor interactions, which warrant further investigation. [, ]

Compound Description: NKY-722 is a novel, water-soluble dihydropyridine derivative exhibiting potent calcium antagonist activity. Studies demonstrated its relaxant effects on various isolated canine arteries, indicating its potential as a vasodilator [].

Relevance: NKY-722 and 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine share a key structural similarity: a 1-piperazinyl group connected to a dihydropyridine or a phenyl ring, respectively. Additionally, both compounds incorporate a nitrophenyl moiety, albeit with different substitution patterns. This shared structural framework, particularly the piperazine and nitrophenyl groups, suggests potential overlapping pharmacological properties and warrants further exploration [].

2-(4-Diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101)

Compound Description: NIP-101 is a potent calcium antagonist with six synthesized optical isomers [, ].

Relevance: The compound NIP-101 and the target compound, 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, both contain a 4-(diphenylmethyl)-1-piperazinyl)ethyl group attached to a core structure that contains a nitrophenyl group. The presence of these shared structural elements suggests that NIP-101 is related to the target compound. [, ]

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: This compound is a calcium antagonist. Research on its optically active forms, (S)-(+)-1 and (R)-(-)-1 hydrochlorides, revealed the (4S)-(+)-enantiomer to be the active form, demonstrating stereospecific pharmacological effects [, ].

Relevance: Both this compound and 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine belong to the same category of calcium channel blockers and share a similar structure. These compounds share a common scaffold featuring a 1,4-dihydropyridine ring substituted with a nitrophenyl group and a piperazine ring. The structural similarities, particularly within the dihydropyridine and piperazine moieties, suggest potential similarities in their interactions with calcium channels and might influence their pharmacological profiles [, ].

Compound Description: KMUP-1 and KMUP-3 are xanthine-based compounds investigated for their anti-inflammatory effects. They demonstrated the ability to inhibit tumor necrosis factor-α (TNF-α)-induced expression of inducible nitric oxide synthase (iNOS) in rat tracheal smooth muscle cells, suggesting potential therapeutic applications in inflammatory respiratory diseases [].

Relevance: Although structurally distinct from 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in their core structures, KMUP-1 and KMUP-3 share a common feature: a piperazine ring substituted at the 4-position with a halogenated or nitro-substituted benzene ring. This structural similarity, particularly the presence of a substituted piperazine moiety, highlights a potential shared pharmacophore related to anti-inflammatory activity. This observation suggests the possibility of investigating 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine for similar anti-inflammatory properties [].

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189/LDN)

Compound Description: LDN-193189 (LDN) is a potent and selective activin receptor-like kinase 3 (ALK3) inhibitor that effectively blocks BMP signaling pathways. Studies have shown that LDN promotes liver regeneration after partial hepatectomy by enhancing cytokine signaling and modulating factors involved in liver regeneration [].

Relevance: Although LDN-193189 and 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine exhibit distinct core structures, they share a common structural feature: a piperazine ring directly attached to a phenyl ring. This shared motif, even in different chemical scaffolds, suggests a potential common binding interaction site. Although their primary targets differ, the presence of this shared structural feature warrants further investigation into potential overlapping biological activities or off-target effects [].

Compound Description: This radiolabeled compound of CV-4093 (2HCl) was synthesized to study its metabolism and distribution in test animals [].

Relevance: This compound, a radiolabeled version of CV-4093 (2HCl), shares a nearly identical structure with 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, differing only in the isotopic labeling. It highlights the use of radiolabeling techniques for pharmacokinetic and metabolic studies of structurally similar compounds [].

2-[4-(Diphenylmethyl)-1-piperazinyl]-5-(trans-4,6-dimethyl-1,3, 2-dioxaphosphorinan-2-yl)-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate P-oxide (PAK-104P)

Compound Description: PAK-104P is a pyridine analog recognized for its ability to reverse multidrug resistance mediated by both P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP) [, , , ].

Relevance: PAK-104P and the target compound share a significant structural resemblance, both featuring a central pyridine ring (or a closely related dihydropyridine in the case of PAK-104P) linked to a piperazine moiety substituted with a diphenylmethyl group. This shared scaffold suggests that PAK-104P is closely related to the target compound. The presence of a nitrophenyl group further strengthens the structural similarity. This overlap in their structures indicates a potential for shared pharmacological activities and potential interactions with drug resistance mechanisms [, , , ].

Compound Description: These series of compounds were synthesized and investigated as potential ligands for the 5-HT1A serotonin receptor with the goal of identifying novel agents with selective 5-HT1A affinity and reduced binding to α1-adrenoceptor subtypes [].

Relevance: These series of compounds, along with 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, represent a class of molecules designed to target the 5-HT1A receptor. They all share a common structural motif characterized by a piperazine ring typically substituted at the 4-position with a methoxyphenyl or nitrophenyl group. Notably, these compounds also often incorporate various substituents on a phenyl ring attached to the triazole core, further diversifying their structures and potential for selective receptor binding. The presence of these shared structural elements, particularly the substituted piperazine moiety, suggests potential similarities in their interactions with the 5-HT1A receptor and other related targets. Investigating the structure-activity relationships within this series, including 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, could provide valuable insights into developing novel and selective 5-HT1A ligands [].

2-(p-Nitrophenyl)-4-isopropylmorpholine

Compound Description: This compound is a cyclic analog of 1-(p-nitrophenyl)-2-isopropylaminoethanol (INPEA). It was found to lack the β-receptor blocking activity of INPEA while retaining other properties like inhibitory effects on acetylcholine and 5-HT, intrinsic α-sympathomimetic activity, and potentiation of catecholamines [].

Relevance: While not structurally identical, 2-(p-nitrophenyl)-4-isopropylmorpholine offers insights into the structure-activity relationship of compounds similar to 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine. Both compounds feature a nitrophenyl group and a saturated heterocycle, highlighting the importance of specific structural elements for targeting different receptor subtypes [].

4-(4-{acetyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide, 4-(4-{benzoyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide,N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)-3′-{[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}biphenyl-4-carboxamide,N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)-4-(4-{(phenylacetyl)[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)benzamide,N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulphonyl)-4-(4-{2-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl]benzylidene}piperidin-1-yl)benzamide,4-[4-(2-{5-[8-azabicyclo[3.2.1]oct-8-ylmethyl]-2-thienyl}benzyl)piperazin-1-yl]-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulphonyl)benzamide,N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)-4-(4-{(3-phenylpropanoyl)[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)benzamide,4-{4-[adamantan-1-ylmethyl]piperazin-1-yl}-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide,4-(4-{2-[adamantan-1-yl]-2-oxoethyl}piperazin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide, and N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)-4-{4-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]piperazin-1-yl}benzamide

Compound Description: These compounds are identified as inhibitors of the Bcl-2 antiapoptotic protein [].

Relevance: While structurally diverse, these compounds, alongside 4-{5-[4-(2-Methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, share a common focus on targeting Bcl-2, an important protein involved in apoptosis. This suggests a possible shared pharmacophore related to their antiapoptotic activity and highlights the exploration of structurally diverse compounds for similar biological targets. Despite the structural differences, understanding their structure-activity relationships could provide insights into novel Bcl-2 inhibitors [].

Properties

Product Name

4-{5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine

IUPAC Name

(2-methylphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H26N4O4/c1-17-4-2-3-5-19(17)22(27)25-10-8-23(9-11-25)18-6-7-20(26(28)29)21(16-18)24-12-14-30-15-13-24/h2-7,16H,8-15H2,1H3

InChI Key

BXLHVPBJQKTISJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.